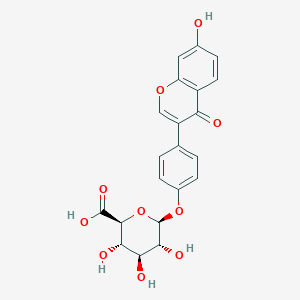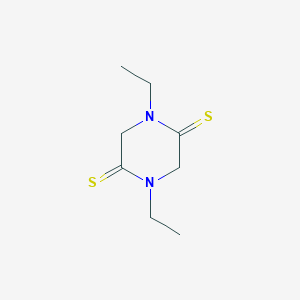
1,4-Diethylpiperazine-2,5-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethylpiperazine-2,5-dithione, also known as "DEPD," is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DEPD is a sulfur-containing heterocyclic compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of DEPD is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit oxidative stress. DEPD has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. DEPD has also been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
DEPD has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the activity of pro-inflammatory enzymes. DEPD has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DEPD has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, DEPD has some limitations, including its solubility in water and its potential to interact with other compounds in the experimental system.
Zukünftige Richtungen
There are several future directions for DEPD research, including the optimization of its synthesis method, the development of more stable and bioavailable analogs, and the investigation of its potential applications in other fields, such as agriculture and environmental science. The potential of DEPD as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, also warrants further investigation.
Conclusion
In conclusion, 1,4-Diethylpiperazine-2,5-dithione is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DEPD has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, and has been used as a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DEPD and its potential applications in various fields.
Synthesemethoden
DEPD can be synthesized using various methods, including the reaction of 1,4-diethylpiperazine with carbon disulfide and sodium hydroxide, or the reaction of 1,4-diethylpiperazine with sulfur and hydrogen peroxide. The synthesis of DEPD has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DEPD has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. DEPD has been used as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
148306-25-6 |
|---|---|
Produktname |
1,4-Diethylpiperazine-2,5-dithione |
Molekularformel |
C8H14N2S2 |
Molekulargewicht |
202.3 g/mol |
IUPAC-Name |
1,4-diethylpiperazine-2,5-dithione |
InChI |
InChI=1S/C8H14N2S2/c1-3-9-5-8(12)10(4-2)6-7(9)11/h3-6H2,1-2H3 |
InChI-Schlüssel |
DQZOASHHODBDNI-UHFFFAOYSA-N |
SMILES |
CCN1CC(=S)N(CC1=S)CC |
Kanonische SMILES |
CCN1CC(=S)N(CC1=S)CC |
Synonyme |
2,5-Piperazinedithione, 1,4-diethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)
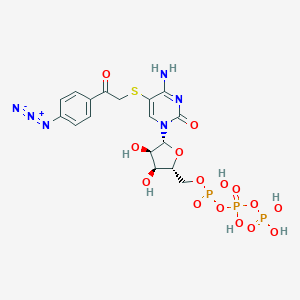
![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
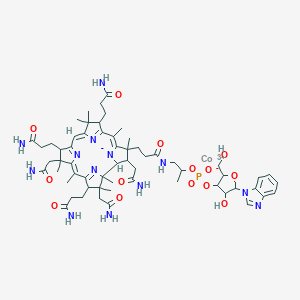
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)
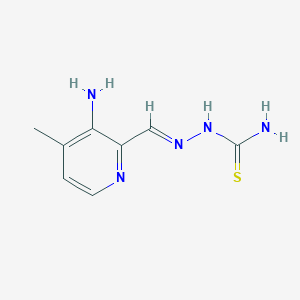
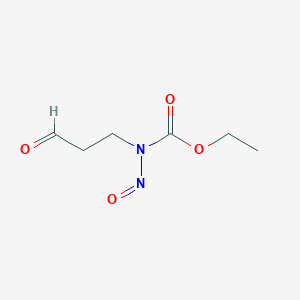
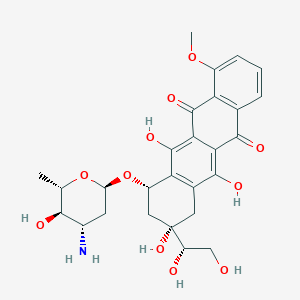
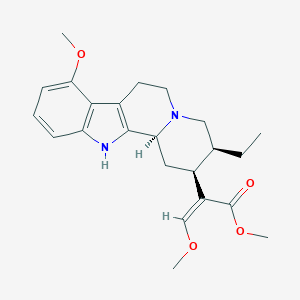
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)
